(S)-1-(4-Fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (S)-1-(4-Fluorophenyl)ethanol involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. A notable method utilizes Daucus carota cells as a biocatalyst, achieving yields up to 55% with an enantiomeric excess (ee) of 98%. This process can be optimized by employing various exogenous reducing agents such as ethanol, isopropanol, or glucose, which significantly affect both yield and enantiomeric purity. For instance, biotransformation in the presence of glucose for 48 hours can yield the product with 66% yield and 98% ee. The method showcases the potential of using biological systems for the enantioselective synthesis of chiral alcohols (ChemChemTech, 2022).
Molecular Structure Analysis
X-ray crystallography has been employed to elucidate the molecular structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a related compound, demonstrating its crystallization in the monoclinic system. This structural analysis reveals the presence of intermolecular hydrogen bonding, which plays a crucial role in the stability and conformational preferences of such molecules. These findings contribute to a deeper understanding of the structural features that influence the reactivity and physical properties of fluorophenyl ethanols (The Open Crystallography Journal, 2008).
Scientific Research Applications
It serves as an intermediate in the synthesis of an HIV inhibitor, playing a significant role in HIV research (ChemChemTech, 2022).
This compound is a key intermediate in preparing PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development, highlighting its importance in cancer therapy research (Tetrahedron-asymmetry, 2010).
Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a related compound, is used in the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles, indicating its potential in pharmaceutical applications (Arabian Journal for Science and Engineering, 2021).
(S)-1-(4-Fluorophenyl)ethanol is also recognized as a topical anti-inflammatory agent, specifically a carbinoloimidazole, in medical research (Spectroscopy Letters, 2020).
Its derivative, 1-(4-fluorophenyl)ethanol, plays a role in the ruthenium-catalyzed dehydrogenation process in chemistry, contributing to the understanding of reaction mechanisms (The Journal of organic chemistry, 2003).
The molecule's conformers and their stability are studied for their implications in molecular chemistry and physics, offering insights into the interactions and stability of molecular structures (Physica Scripta, 2008).
The effects of fluorine substitution on the molecule's electron density and the strength of various molecular interactions have been explored, highlighting its relevance in the study of molecular interactions and properties (Physical chemistry chemical physics : PCCP, 2013).
properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)ethanol | |
CAS RN |
101219-73-2 | |
Record name | (-)-1-(4-Fluorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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